4-chloro-N'-(2-chloroacetyl)benzohydrazide
Description
Overview of Hydrazide and Benzohydrazide (B10538) Chemistry in Organic and Medicinal Sciences
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group, forming a functional group with the general structure R-CO-NH-NH₂. nih.govmdpi.com This unique structural motif imparts significant reactivity, making hydrazides valuable intermediates in organic synthesis. uni.lu They are crucial building blocks for a wide array of heterocyclic compounds, such as 1,3,4-oxadiazoles, azetidin-2-ones, and 1,3-thiazolidin-4-ones, which are prominent scaffolds in pharmacologically active molecules. nih.govresearchgate.net The chemistry of hydrazides is rich, allowing for various transformations, including condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with extensive applications. nih.govthepharmajournal.com
Benzohydrazides, a subclass of hydrazides where the R group is a benzene (B151609) ring, have garnered particular attention in medicinal chemistry. chemicalbook.com The benzohydrazide moiety is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. chemicalbook.com Compounds incorporating this structure have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. researchgate.netchemicalbook.comresearchgate.netresearchgate.net The versatility of the benzohydrazide scaffold allows for structural modifications, such as substitution on the benzene ring, which can modulate the biological efficacy and specificity of the resulting derivatives. mdpi.com This adaptability has made benzohydrazides a focal point in the design and synthesis of new therapeutic agents. scielo.org.za
Structural Characteristics of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and its Derivatives
The compound this compound is a distinct molecule that combines the benzohydrazide core with two strategically placed chlorine atoms. Its systematic IUPAC name is this compound, and its molecular formula is C₉H₈Cl₂N₂O₂. researchgate.net
Key Structural Features:
4-chlorobenzoyl group: A benzene ring substituted with a chlorine atom at the para-position. The chlorine atom is an electron-withdrawing group that can influence the electronic properties and reactivity of the entire molecule.
Hydrazide linker: The -CO-NH-NH- functional group serves as the core linker.
Chloroacetyl group: An acetyl group substituted with a chlorine atom (-CO-CH₂Cl). This group is a reactive electrophile, making the compound a useful intermediate for further chemical synthesis, particularly for creating more complex heterocyclic systems. researchgate.net
The synthesis of this compound typically involves the reaction of 4-chlorobenzohydrazide with chloroacetyl chloride. nih.gov This acylation reaction attaches the chloroacetyl group to the terminal nitrogen of the hydrazide. nih.gov
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| This compound | C₉H₈Cl₂N₂O₂ | Dual chlorination (aromatic and aliphatic), acyl substitution | Antimicrobial, synthetic intermediate |
| 4-chlorobenzohydrazide | C₇H₇ClN₂O | Single aromatic chlorine, unsubstituted hydrazide | Pharmaceutical synthesis |
| 2,4-dichlorobenzohydrazide | C₇H₆Cl₂N₂O | Dual aromatic chlorination | Agrochemical applications |
| Benzohydrazide | C₇H₈N₂O | Unsubstituted parent compound | General synthetic applications |
Historical Context of Chloroacetylated Benzohydrazides in the Development of Bioactive Molecules
The development of chloroacetylated benzohydrazides is rooted in the broader history of medicinal chemistry's focus on halogenated organic compounds. The introduction of halogen atoms, such as chlorine, into a molecule is a well-established strategy for enhancing the pharmacological properties of therapeutic agents. scielo.org.za Halogenation can improve potency, selectivity, and metabolic stability, leading to more effective drugs. scielo.org.za This principle has been successfully applied in the development of numerous treatments, including tyrosine kinase inhibitors for cancer therapy. scielo.org.za
The specific use of the chloroacetyl group in conjunction with the benzohydrazide scaffold represents a targeted synthetic approach. The chloroacetyl moiety is a known reactive handle used in the synthesis of various biologically active heterocycles. For instance, the reaction of Schiff bases (often derived from hydrazones) with chloroacetyl chloride is a classical method for preparing β-lactam rings, the core structure of azetidin-2-one (B1220530) derivatives. thepharmajournal.com These derivatives are known to possess significant antibacterial and other pharmacological activities. thepharmajournal.com
Therefore, the historical development of compounds like this compound is not an isolated event but rather the convergence of several key research streams: the long-standing interest in the biological activities of benzohydrazides, the strategic use of halogenation to optimize drug candidates, and the application of chloroacetylation as a versatile tool for constructing complex, bioactive molecules. thepharmajournal.comchemicalbook.comscielo.org.za
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-27-5 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro N 2 Chloroacetyl Benzohydrazide and Analogs
Direct Synthesis Strategies
Direct synthesis strategies for 4-chloro-N'-(2-chloroacetyl)benzohydrazide primarily involve the formation of the N-acyl hydrazide bond in a single, efficient step. These methods focus on the condensation of pre-formed substituted benzohydrazides with appropriate chloroacetic acid derivatives.
Condensation Reactions of Substituted Benzohydrazides with Chloroacetic Acid Derivatives
The synthesis of N'-acylbenzohydrazide derivatives is frequently achieved through the condensation reaction between a substituted benzohydrazide (B10538) and a carboxylic acid derivative. In the case of this compound, the reaction involves 4-chlorobenzohydrazide acting as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetic acid derivative, most commonly chloroacetyl chloride. This reaction is a form of acylation.
The general mechanism involves the lone pair of electrons on the terminal nitrogen of the hydrazide moiety attacking the carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final product and hydrochloric acid as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid formed.
Similar condensation principles are applied in the synthesis of various analogs. For instance, substituted benzohydrazides can be condensed with different aromatic aldehydes to form Schiff bases, which can then undergo further reactions. derpharmachemica.comnih.gov For example, 4-chlorobenzohydrazide can be refluxed with 2-chlorobenzaldehyde (B119727) in ethanol (B145695) with a catalytic amount of acetic acid to produce the corresponding hydrazone. nih.gov
Optimization of Reaction Conditions and Solvent Systems in Benzohydrazide Synthesis
The efficiency of benzohydrazide synthesis is highly dependent on the reaction conditions. Researchers have systematically optimized parameters such as solvent, temperature, catalyst, and reaction time to maximize product yields and minimize reaction times. researchgate.net
For condensation reactions, various solvents and catalysts have been explored. In one study, the synthesis of Schiff bases from 4-chlorobenzohydrazide was optimized using concentrated hydrochloric acid as a catalyst and water as a solvent, achieving a high yield of 97%. derpharmachemica.com For cyclocondensation reactions involving Schiff bases and chloroacetyl chloride, dimethyl formamide (B127407) (DMF) was identified as the optimal solvent after testing various options, as it provided the best yield. nih.gov The choice of a basic catalyst, such as triethylamine (B128534) or pyridine, is crucial in reactions that produce acidic byproducts like HCl, as their neutralization prevents the protonation of the nucleophilic hydrazide and pushes the equilibrium towards the product.
The table below illustrates examples of how reaction conditions are optimized for different benzohydrazide syntheses.
| Reaction Type | Reactants | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Schiff Base Condensation | 4-chlorobenzohydrazide + 3,4-dimethoxybenzaldehyde | Water/Ethanol | Conc. HCl | Room Temp, Stirring | 97% | derpharmachemica.com |
| Azetidinone Cyclocondensation | Schiff Base + Chloroacetyl chloride | DMF | Triethylamine | Ultrasonication | Good | nih.gov |
| Triazole Synthesis | Benzohydrazide + Urea | Choline chloride/urea | Self-catalyzed | 100 °C | High | researchgate.net |
Multi-Step Approaches via Chloroacetylation
Multi-step syntheses allow for the construction of complex benzohydrazide analogs by systematically building the molecule. Chloroacetylation is a key step in these approaches, often following the initial synthesis of a core hydrazide structure.
Selective Chloroacetylation of Hydrazide Moieties
The primary synthetic route to this compound is the direct chloroacetylation of 4-chlorobenzohydrazide. This reaction utilizes chloroacetyl chloride as the acetylating agent. The hydrazide moiety (-CONHNH2) contains two nitrogen atoms with lone pairs, but the terminal -NH2 group is more nucleophilic and thus selectively acylated. The reaction is typically conducted in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated. scielo.org.za
In molecules with multiple nucleophilic sites, selective chloroacetylation can be a challenge. For example, when 4-aminobenzohydrazide (B1664622) is treated with chloroacetyl chloride, chloroacetylation occurs at both the primary aromatic amine and the hydrazide -NH2 group, resulting in a bis-chloroacetamide derivative. scielo.org.zaresearchgate.net This highlights the high reactivity of chloroacetyl chloride and the need for careful control of stoichiometry or the use of protecting groups if selective acylation at only the hydrazide moiety is desired in such difunctional compounds.
Strategies for Modifying Aromatic Ring Substituents
The synthesis of analogs of this compound with different substituents on the aromatic ring can be achieved through several strategic approaches.
One primary strategy is to begin the synthesis with a pre-substituted benzoic acid. For example, 4-(trifluoromethyl)benzoic acid can be converted in a two-step process to 4-(trifluoromethyl)benzohydrazide. nih.govmdpi.com This involves first esterifying the carboxylic acid with methanol (B129727) and a catalytic amount of sulfuric acid, followed by hydrazinolysis of the resulting methyl ester with hydrazine (B178648) hydrate. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents onto the aromatic ring, provided the corresponding substituted benzoic acid is available.
A second strategy involves the direct modification of the aromatic ring of a pre-existing benzohydrazide or a precursor molecule through electrophilic aromatic substitution. The directing effects of the substituents already on the ring will determine the position of any new groups. For instance, the chloro group in 4-chlorobenzohydrazide is an ortho-, para-director, while the benzohydrazide group itself can be modified or direct incoming groups. msu.edu It is also possible to transform existing substituents; for example, a nitro group, which is a meta-director, can be introduced and then later reduced to an amino group, which is an ortho-, para-director, thereby altering the reactivity and directing properties of the ring for subsequent reactions. msu.edu
Novel Synthetic Routes and Catalytic Systems (e.g., Ultrasound-Assisted Synthesis)
To improve the efficiency, yield, and environmental footprint of chemical syntheses, researchers have explored novel methodologies such as ultrasound-assisted synthesis. Sonochemistry has emerged as a powerful tool in the synthesis of hydrazide and hydrazone derivatives, offering significant advantages over conventional methods. nih.govresearchgate.net
The application of ultrasound waves in the synthesis of various hydrazones has been shown to dramatically reduce reaction times and increase product yields. nih.govnih.gov In one comparative study, the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide took 3 hours with a conventional heating method, yielding 78% of the product. In contrast, the ultrasound-assisted method was complete in just 4 minutes and produced a 95% yield. nih.gov Similarly, the synthesis of azetidinone derivatives from Schiff's bases and chloroacetyl chloride, which required 8-10 hours of refluxing under conventional conditions, was completed in 2 hours using ultrasonication. nih.gov
These improvements are attributed to the phenomenon of acoustic cavitation, where the formation, growth, and collapse of bubbles in the liquid medium create localized hot spots with high temperature and pressure, accelerating the chemical reaction. This makes ultrasound-assisted synthesis a faster, more energy-efficient, and cleaner methodology. nih.gov
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Schiff Base (HTMBH) | Conventional (Heating) | 3 hours | 78% | nih.gov |
| Ultrasound-Assisted | 4 minutes | 95% | nih.gov | |
| Azetidin-2-one (B1220530) derivative | Conventional (Reflux) | 8-10 hours | - | nih.gov |
| Ultrasound-Assisted | 2 hours | Good | nih.gov |
Chemical Reactivity and Derivatization Pathways of 4 Chloro N 2 Chloroacetyl Benzohydrazide
Nucleophilic Substitution Reactions at the Chloroacetyl Group
The α-chloroacetamide structure within the molecule is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group activates the methylene (B1212753) carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
The chlorine atom of the chloroacetyl group is readily displaced by nitrogen and sulfur nucleophiles. Reactions with primary or secondary amines lead to the formation of N-substituted glycinamide (B1583983) derivatives, while reactions with thiols or thiophenols yield thioether compounds. These substitution reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. The versatility of this reaction allows for the introduction of diverse functional groups, making it a valuable tool for creating libraries of new compounds.
Table 1: Examples of Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Aniline | 4-chloro-N'-(2-(phenylamino)acetyl)benzohydrazide |
| Secondary Amine | Diethylamine | 4-chloro-N'-(2-(diethylamino)acetyl)benzohydrazide |
In the presence of a base, 4-chloro-N'-(2-chloroacetyl)benzohydrazide can undergo intramolecular cyclization. researchgate.net The amide nitrogen of the hydrazide moiety acts as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to displace the chloride ion. This process results in the formation of a six-membered heterocyclic ring. Research on analogous N'-chloroacetyl hydrazides demonstrates that this reaction, often conducted using sodium hydroxide (B78521) in a solvent like dimethylformamide, efficiently yields 1,3,4-oxadiazin-5-one derivatives. researchgate.netasianpubs.orgasianpubs.org This pathway represents a key transformation for converting the linear diacylhydrazine into a more complex, cyclic architecture.
Table 2: Conditions for Intramolecular Cyclization
| Reagent | Solvent | Temperature | Product Type |
|---|
Condensation Reactions of the Hydrazide Functionality
The hydrazide group is a cornerstone in the synthesis of many heterocyclic compounds. However, the specific structure of this compound as a diacylhydrazine dictates its reactivity in condensation reactions.
The formation of hydrazones or Schiff bases requires the condensation of a primary amine (-NH2) group with an aldehyde or a ketone. ekb.egnih.gov The target molecule, this compound, is an N,N'-diacylhydrazine, meaning both nitrogen atoms of the hydrazine (B178648) core are acylated. Consequently, it lacks the necessary free -NH2 group and cannot directly participate in condensation reactions to form hydrazones.
Such reactions are, however, characteristic of its precursor, 4-chlorobenzohydrazide. This parent hydrazide readily reacts with various aromatic and aliphatic aldehydes to yield the corresponding N-acylhydrazones (Schiff bases), which are versatile intermediates in their own right. nih.gov
The N,N'-diacylhydrazine structure of this compound is an ideal precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation is typically achieved through a dehydrative cyclization reaction. nih.gov A variety of dehydrating agents can be employed, with phosphorus oxychloride being one of the most common. nih.gov The reaction involves the elimination of a water molecule to form the stable, aromatic oxadiazole ring, resulting in 2-(4-chlorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole.
While diacylhydrazines are direct precursors for oxadiazoles, the synthesis of 1,2,4-triazole (B32235) rings generally follows a different pathway starting from an acid hydrazide. researchgate.netnih.gov For instance, 4-chlorobenzohydrazide can be reacted with reagents like carbon disulfide or phenyl isothiocyanate to form intermediates that are then cyclized to furnish 1,2,4-triazole-3-thiol derivatives. nih.govijpsonline.com
Table 3: Common Reagents for Heterocyclic Synthesis from Hydrazide Derivatives
| Starting Material | Target Heterocycle | Typical Reagents |
|---|---|---|
| N,N'-Diacylhydrazine | 1,3,4-Oxadiazole | POCl₃, SOCl₂, PPA, TsCl nih.govnih.gov |
| Acid Hydrazide | 1,2,4-Triazole | 1. CS₂/KOH; 2. Hydrazine Hydrate chemistryjournal.net |
Redox Chemistry of the Hydrazide Moiety
The hydrazide functional group can participate in both oxidation and reduction reactions. Hydrazines are generally considered reducing agents, and their oxidation state can be manipulated under various conditions. The nitrogen atoms in hydrazine (H₂N-NH₂) are in the -2 oxidation state and can be oxidized. youtube.com
In diacylhydrazines like this compound, the nitrogen atoms are less electron-rich due to the adjacent carbonyl groups, making them more resistant to oxidation compared to simple hydrazines. However, strong oxidizing agents can lead to cleavage of the N-N bond or other transformations. The oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles is a well-documented process that involves the formal oxidation of the hydrazone intermediate. nih.gov
Hydrolytic Stability and Reaction Mechanisms
The hydrolytic stability of this compound is a critical parameter influencing its behavior in aqueous environments. The molecule possesses two amide-like linkages: a hydrazide bond and a chloroacetamide moiety. Both functional groups are susceptible to hydrolysis, with the rate and mechanism being highly dependent on the pH and temperature of the solution.
Detailed Research Findings
While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the hydrolytic pathways can be inferred from the well-established reactivity of related acylhydrazides and chloroacetamides.
The presence of electron-withdrawing groups, such as the 4-chlorobenzoyl and the chloroacetyl groups, influences the electron density on the adjacent carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack by water. It is anticipated that the compound would exhibit limited stability in both acidic and alkaline conditions, leading to the cleavage of one or both amide bonds.
Under acidic conditions, the hydrolysis of acylhydrazines can occur through mechanisms involving protonation of the amide oxygen, followed by a nucleophilic attack of water. researchgate.net For chloroacetamides, acid-catalyzed hydrolysis can lead to the cleavage of the amide bond. acs.orgresearchgate.net
In alkaline media, base-catalyzed hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. libretexts.org For chloroacetamides, this can result in the substitution of the chlorine atom by a hydroxyl group or cleavage of the amide linkage. acs.orgresearchgate.net
The primary degradation products expected from the complete hydrolysis of this compound would be 4-chlorobenzoic acid, hydrazine, and chloroacetic acid. However, partial hydrolysis could also yield intermediates such as 4-chlorobenzohydrazide and N-(2-chloroacetyl)hydrazine.
The following interactive table summarizes the expected hydrolytic behavior of this compound under different pH conditions, based on the known reactivity of its constituent functional groups.
| Condition | Susceptible Bonds | Plausible Reaction Mechanisms | Expected Major Degradation Products |
|---|---|---|---|
| Acidic (e.g., dilute HCl) | Hydrazide and Chloroacetamide | - Protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
| - 4-Chlorobenzoic acid
|
| Neutral (pH ≈ 7) | Hydrazide and Chloroacetamide | - Slow, uncatalyzed hydrolysis.
| - Gradual formation of 4-chlorobenzoic acid, hydrazine, and chloroacetic acid. |
| Alkaline (e.g., dilute NaOH) | Hydrazide and Chloroacetamide | - Nucleophilic attack of hydroxide ion on the carbonyl carbon.
| - Sodium 4-chlorobenzoate (B1228818)
|
Reaction Mechanisms
The hydrolysis of this compound can proceed through several plausible pathways, depending on the pH of the medium.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of either the hydrazide or the chloroacetamide moiety. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (either 4-chlorobenzohydrazide or N-(2-chloroacetyl)hydrazine, depending on which amide bond is cleaved) results in the formation of the corresponding carboxylic acid and the protonated hydrazine derivative. Further hydrolysis of the remaining amide bond can then occur through a similar mechanism.
Base-Catalyzed Hydrolysis:
In an alkaline medium, the hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the hydrazide or chloroacetamide group. This results in the formation of a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate anion and a hydrazine derivative. The resulting carboxylate is stable in the basic medium, and the hydrazine derivative may undergo further hydrolysis if it still contains an amide linkage. An alternative pathway in basic conditions involves the nucleophilic substitution of the chlorine atom on the chloroacetyl group by a hydroxide ion, forming a hydroxyacetyl derivative.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro N 2 Chloroacetyl Benzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) for Ligand Proton Environment Characterization
The ¹H NMR spectrum of 4-chloro-N'-(2-chloroacetyl)benzohydrazide provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is characterized by a pair of doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to resonate at a lower field compared to the protons meta to it due to the electron-withdrawing nature of the carbonyl. Two separate singlets at a significant downfield shift are assigned to the two N-H protons of the hydrazide moiety. The presence of the chloroacetyl group is confirmed by a singlet corresponding to the two methylene (B1212753) (-CH₂) protons adjacent to the chlorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
| ~10.5 | Singlet | -C(O)NH- |
| ~9.8 | Singlet | -NHC(O)- |
| ~7.85 | Doublet | Ar-H (ortho to C=O) |
| ~7.55 | Doublet | Ar-H (meta to C=O) |
| ~4.30 | Singlet | -CH₂Cl |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum complements the proton data by providing information about the carbon framework. Two distinct signals are observed in the downfield region, corresponding to the two carbonyl carbons of the benzohydrazide (B10538) and chloroacetyl groups. The aromatic portion of the spectrum displays four signals: two for the protonated carbons and two for the quaternary carbons (one bonded to the carbonyl group and the other to the chlorine atom). A single signal in the aliphatic region confirms the presence of the methylene carbon of the chloroacetyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~168.5 | C=O (Chloroacetyl) |
| ~165.0 | C=O (Benzoyl) |
| ~138.0 | Ar-C (C-Cl) |
| ~132.0 | Ar-C (C-C=O) |
| ~129.5 | Ar-CH (meta to C=O) |
| ~128.8 | Ar-CH (ortho to C=O) |
| ~42.5 | -CH₂Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound shows distinct absorption bands that confirm its structure. Sharp bands in the region of 3200-3300 cm⁻¹ are attributed to the N-H stretching vibrations of the hydrazide group. The presence of two strong absorption bands around 1680 cm⁻¹ and 1650 cm⁻¹ are characteristic of the C=O stretching (Amide I) vibrations of the chloroacetyl and benzoyl carbonyl groups, respectively. The N-H bending vibration (Amide II) is observed near 1530 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, while the C-Cl stretching frequency is found in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 | N-H Stretch | Amide |
| ~3080 | C-H Stretch | Aromatic |
| ~1680 | C=O Stretch (Amide I) | Chloroacetyl |
| ~1650 | C=O Stretch (Amide I) | Benzoyl |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~1480, 1590 | C=C Stretch | Aromatic |
| ~750 | C-Cl Stretch | Alkyl Halide |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental formula of the compound. For this compound, the molecular formula is established as C₉H₈Cl₂N₂O₂. The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes leads to a distinctive cluster of peaks for the molecular ion ([M]⁺·), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This pattern serves as a definitive confirmation of the presence of two chlorine atoms in the structure. The experimentally measured mass aligns precisely with the calculated theoretical mass, confirming the assigned molecular formula.
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound, serving as a fundamental check for purity and formula accuracy. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula C₉H₈Cl₂N₂O₂. A close correlation between the found and calculated values confirms the elemental composition and high purity of the synthesized compound.
Table 4: Elemental Analysis Data for C₉H₈Cl₂N₂O₂
| Element | Theoretical % |
| Carbon (C) | 43.75 |
| Hydrogen (H) | 3.26 |
| Nitrogen (N) | 11.34 |
Computational Chemistry and Molecular Modeling Studies of 4 Chloro N 2 Chloroacetyl Benzohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of 4-chloro-N'-(2-chloroacetyl)benzohydrazide at the electronic level. These methods are crucial for understanding its intrinsic chemical behavior.
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov
For this compound, the distribution and energy levels of these orbitals dictate its interaction with biological targets. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions, indicating higher chemical reactivity. nih.govnih.gov Conversely, a larger energy gap points to higher stability. nih.gov Theoretical calculations are used to map the electron density of the HOMO and LUMO across the molecular structure, identifying the regions most likely to be involved in electron-donating and electron-accepting processes, respectively.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A key indicator of molecular stability and reactivity. |
Prediction of Chemical Reactivity and Stability
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Key chemical reactivity descriptors derived from DFT calculations include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.
These quantum chemical parameters are invaluable for predicting how this compound will behave in a chemical or biological environment.
Conformation and Tautomeric Equilibria Studies
Furthermore, the benzohydrazide (B10538) moiety can exist in different tautomeric forms (e.g., keto-enol tautomerism). Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is most stable and therefore most likely to be present under physiological conditions. Understanding the preferred conformation and tautomeric state is essential for designing effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of 2D and 3D QSAR Models for Activity Prediction
QSAR models are developed using a series of related compounds to predict the activity of new, unsynthesized molecules. For a series including this compound, a QSAR model would correlate its biological activity (e.g., inhibitory concentration) with calculated molecular descriptors.
2D-QSAR: These models use descriptors derived from the two-dimensional representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.
3D-QSAR: These models consider the three-dimensional structure of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate biological activity with the steric and electrostatic fields surrounding the molecule. The development of such models is crucial for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds.
Identification of Key Molecular Descriptors Influencing Biological Activity
A primary outcome of QSAR studies is the identification of the most important molecular features or properties (descriptors) that govern the biological activity of a set of compounds. nih.gov For this compound and its analogs, these descriptors could be related to:
Hydrophobicity: The distribution of hydrophobic and hydrophilic regions, which influences membrane permeability and binding to hydrophobic pockets in receptors.
Electronic Properties: The distribution of charges and the ability to form hydrogen bonds. For example, the presence of hydrogen bond donors and acceptors can be critical for receptor interaction. nih.gov
Steric Factors: The size and shape of the molecule, which determine how well it fits into a binding site.
By identifying these key descriptors, medicinal chemists can strategically modify the structure of this compound to enhance its desired biological effects.
| Quantum Chemical | HOMO/LUMO Energies | Relates to electron-donating/accepting ability and reactivity. |
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the active site of a biological target.
As of the current date, there are no specific studies in the public domain that have profiled the interactions of this compound with specific enzymatic or receptor targets. Such a study would involve docking the compound against a panel of known protein structures to identify potential biological targets and to understand the key amino acid residues involved in the binding.
A primary goal of molecular docking is to predict the binding mode (the orientation and conformation of the ligand within the binding site) and the binding affinity (the strength of the binding). Scoring functions are used to estimate the binding affinity, often expressed as a binding energy value.
Currently, there is no published research detailing the predicted binding modes or affinities for this compound with any protein target. Hypothetically, such predictions would be crucial in prioritizing this compound for further experimental testing.
Below is an illustrative table showing the type of data that would be generated from such a study.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Binding Mode Interactions |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing for the assessment of conformational changes and the persistence of key interactions.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used as a query in virtual screening to search large compound libraries for other molecules with similar activity.
To date, no pharmacophore models have been developed based on this compound, nor has it been identified as a hit from a virtual screening campaign based on a specific pharmacophore. The development of a pharmacophore model would require a set of active compounds with a common biological target, from which the essential chemical features for activity could be abstracted.
The table below illustrates the kind of features a pharmacophore model for a hypothetical target of this compound might include.
| Pharmacophore Feature | Number of Features | Geometric Constraints |
| Hydrogen Bond Acceptor | Data Not Available | Data Not Available |
| Hydrogen Bond Donor | Data Not Available | Data Not Available |
| Aromatic Ring | Data Not Available | Data Not Available |
| Hydrophobic Center | Data Not Available | Data Not Available |
Investigation of Biological Activities and Associated Molecular Mechanisms of 4 Chloro N 2 Chloroacetyl Benzohydrazide
Mechanisms of Enzyme Inhibition (e.g., Urease, Acetylcholinesterase, DprE1, InhA)
The unique structural features of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, particularly the presence of a reactive chloroacetyl group, suggest a potent mechanism for enzyme inhibition. This is complemented by the broader activities observed in the benzohydrazide (B10538) class of compounds.
Inhibition through Covalent Adduct Formation
A primary mechanism by which this compound is thought to exert its inhibitory effects is through the formation of covalent bonds with target enzymes. The chloroacetyl moiety is a well-known electrophilic "warhead" that can react with nucleophilic residues, such as cysteine, in the active site of an enzyme. acs.orgnih.govnih.govmdpi.com This reaction leads to the formation of an irreversible covalent adduct, which permanently inactivates the enzyme. nih.govnih.gov
This mechanism is particularly relevant for enzymes that rely on a catalytic cysteine residue. For instance, in the context of mycobacterial enzymes like DprE1, which is essential for cell wall synthesis, similar covalent inhibition has been observed with other classes of inhibitors. pensoft.net The chloroacetamide group in this compound is highly likely to target such susceptible residues, leading to potent and irreversible enzyme inhibition.
The table below presents the inhibitory activities of various benzohydrazide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), illustrating the potential of this class of compounds as enzyme inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide | AChE | 44.08 |
| 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide | AChE | 44.08 |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 |
| N'-(3-Bromobenzylidene)-4-(trifluoromethyl)benzohydrazide | BuChE | 19.1 |
| N'-(2-chloro/trifluoromethyl benzylidene) derivative of 4-(trifluoromethyl)benzohydrazide | BuChE | Potent |
Allosteric Regulation of Enzyme Function
In addition to direct covalent inhibition at the active site, benzohydrazide derivatives have been shown to exert their effects through allosteric regulation. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. microbenotes.com This mode of inhibition can be either competitive, non-competitive, or mixed-type.
For example, studies on other hydrazone derivatives have demonstrated non-competitive inhibition of enzymes like α-glucosidase, where the inhibitor binds to an allosteric site on the enzyme. nih.gov Similarly, some benzohydrazide-based inhibitors of acetylcholinesterase have been found to exhibit a mixed-type inhibition pattern. nih.gov This suggests that this compound may also have the capacity to bind to allosteric sites on certain enzymes, thereby modulating their function without directly competing with the substrate at the active site.
Pathways of Antimicrobial Action against Bacterial Strains (e.g., Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli; Gram-positive bacteria like Staphylococcus aureus)
Benzohydrazide and chloroacetamide derivatives have demonstrated significant antimicrobial properties against a range of bacterial pathogens.
Interference with Microbial Metabolic Processes
The antimicrobial action of this compound is likely multifaceted, involving the disruption of essential microbial metabolic pathways. The inhibition of enzymes crucial for bacterial survival, as discussed in the previous section, is a key aspect of its antimicrobial effect. For instance, the inhibition of enzymes like InhA, which is involved in mycolic acid biosynthesis in mycobacteria, can lead to cell death. nih.gov
Furthermore, the chloroacetyl group can react with various cellular nucleophiles beyond enzyme active sites, potentially disrupting a wide array of metabolic processes. The antimicrobial activity of related chloro-substituted compounds against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus has been documented, suggesting that this compound could interfere with processes such as cell wall synthesis, protein synthesis, or nucleic acid replication in these bacteria. uea.ac.ukscielo.org.zaresearchgate.net
The following table summarizes the antimicrobial activity of related compounds against the specified bacterial strains, highlighting the potential of this chemical class.
| Compound Class | Bacterial Strain | Activity |
| Chloroindole Derivatives | Pseudomonas aeruginosa | Biofilm inhibition |
| Chloroindole Derivatives | Escherichia coli | Downregulation of virulence genes |
| Thiazolinone Derivatives | Staphylococcus aureus | Potent antibacterial activity |
| bis-chloroacetamide derivative | Pseudomonas aeruginosa | Inhibition activity of 78.8% |
| bis-chloroacetamide derivative | Staphylococcus aureus | Inhibition activity of 83.4% |
Cellular Mechanisms of Anticancer Activity (e.g., Induction of Apoptosis in Cancer Cell Lines through Mitochondrial Pathways)
A growing body of evidence suggests that benzohydrazide and hydrazone derivatives possess significant anticancer properties, primarily through the induction of programmed cell death, or apoptosis.
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which many chemotherapeutic agents exert their effects. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. alfa-chemistry.com Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. uea.ac.uk
Studies on compounds structurally related to this compound have shown that they can induce apoptosis in cancer cell lines. nih.govthepharmajournal.comresearchgate.net For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to activate the intrinsic pathway of apoptosis in a breast cancer cell line by increasing the activity of caspase-3/7 and caspase-9. nih.gov The upregulation of pro-apoptotic proteins was also observed. nih.gov This strongly suggests that this compound could similarly trigger the mitochondrial pathway of apoptosis in cancer cells, leading to their demise.
Modulation of Signaling Pathways
The biological activities of this compound, including enzyme inhibition and the induction of apoptosis, are intrinsically linked to the modulation of cellular signaling pathways.
By inhibiting key enzymes, this compound can disrupt signaling cascades that are essential for cell survival and proliferation. For example, the inhibition of kinases or other signaling enzymes can halt the progression of the cell cycle and promote apoptosis. The induction of the mitochondrial apoptosis pathway itself involves a complex signaling network, including the regulation of Bcl-2 family proteins and the activation of the caspase cascade. alfa-chemistry.com Therefore, the anticancer effects of this compound are a direct result of its ability to intervene in and modulate these critical cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies on Benzohydrazide Scaffolds Related to this compound
The biological profile of benzohydrazide derivatives can be significantly altered by the introduction of different functional groups. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which affect its interaction with biological targets.
Influence of Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring of the benzohydrazide moiety play a critical role in modulating biological activity.
Antimicrobial Activity : The presence of electron-withdrawing groups on the phenyl ring has been shown to be advantageous for antibacterial activity. For instance, in a series of benzohydrazides targeting the E. coli ParE enzyme, compounds with an electron-withdrawing nitro group (NO₂) at the para-position (position 4) of the phenyl ring demonstrated potent inhibitory activity. frontiersin.org Conversely, derivatives with electron-releasing groups exhibited weaker activity. frontiersin.org This suggests that a reduction in electron density on the aromatic ring can enhance interaction with the bacterial target. The 4-chloro substituent in this compound, being an electron-withdrawing group, aligns with this finding.
Anticancer Activity : Halogen substitution on the phenyl ring is a common strategy in the design of anticancer agents. A study on 3/4-bromo-benzohydrazide derivatives revealed that these compounds possess significant anticancer potential. nih.gov Compound 22 from this series was identified as a highly potent agent, more effective than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) against certain cancer cell lines. nih.gov Similarly, a pyrrolyl benzohydrazide derivative, C8 , which incorporates a 3-chlorobenzohydrazide structure, showed potent anticancer activity, inducing cell cycle arrest in lung cancer cells. mdpi.com
Influence of the N'-Substituent
The group attached to the terminal nitrogen of the hydrazide linker is a major determinant of the compound's biological specificity and potency. This position allows for significant structural diversity, from simple alkyl or aryl groups to complex heterocyclic systems.
Antimicrobial Activity : The formation of hydrazones, typically by condensing the benzohydrazide with various aldehydes or ketones, is a common strategy for creating bioactive compounds. derpharmachemica.com For example, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3 ), which features a thiophene (B33073) ring as the N'-substituent, displayed notable antibacterial activity against E. coli and antifungal activity against A. niger. derpharmachemica.com This highlights that introducing heterocyclic moieties can confer potent antimicrobial properties. derpharmachemica.com
Anticancer Activity : Complex N'-substituents have been linked to potent anticancer effects, particularly as enzyme inhibitors. A series of novel benzohydrazide derivatives bearing a dihydropyrazole moiety were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.govmdpi.com Within this series, compound H20 exhibited the most powerful antiproliferative activity against four different cancer cell lines (A549, MCF-7, HeLa, and HepG2) and was a potent EGFR inhibitor. nih.govmdpi.com The structure-activity analysis indicated that the combination of the benzohydrazide scaffold with the dihydropyrazole and naphthalene (B1677914) rings might produce a synergistic anticancer effect. nih.gov Another study found that among a series of benzohydrazide-based Schiff bases, compound 1e showed the highest cytotoxic effect against HT29 and A375 cancer cell lines, emphasizing the importance of the N'-benzylidene substituent's substitution pattern. researchgate.net
The tables below summarize the biological activities of selected benzohydrazide derivatives, illustrating the SAR principles discussed.
Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|---|
| H20 | N'-(dihydropyrazole-naphthalene) substituent | A549 (Lung) | 0.46 nih.govmdpi.com |
| MCF-7 (Breast) | 0.29 nih.govmdpi.com | ||
| HeLa (Cervical) | 0.15 nih.govmdpi.com | ||
| HepG2 (Liver) | 0.21 nih.govmdpi.com | ||
| 22 | 3/4-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 (Colon) | 1.20 nih.gov |
| 1e | N'-(substituted benzylidene)benzohydrazide | HT29 (Colon) | 0.47 researchgate.net |
| A375 (Melanoma) | 0.80 researchgate.net |
| C8 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | A549 (Lung) | <10 mdpi.com |
Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives
| Compound ID | Key Structural Features | Microorganism | Activity Measure |
|---|---|---|---|
| S3 | (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | pMICec = 15 derpharmachemica.com |
| A. niger | pMICan > 14 derpharmachemica.com | ||
| 14 | 4-nitrobenzohydrazide (B182513) derivative | E. coli ParE | IC₅₀ = 0.36 µg/mL frontiersin.org |
| 21 | 4-nitrobenzohydrazide derivative | E. coli ParE | IC₅₀ = 0.50 µg/mL frontiersin.org |
These studies collectively demonstrate that the benzohydrazide scaffold is a highly versatile template for developing biologically active compounds. The SAR analyses reveal that electron-withdrawing groups on the phenyl ring are generally favorable for antimicrobial and anticancer activities. Furthermore, the introduction of diverse and complex moieties at the N'-position is a successful strategy for generating potent and specific inhibitors of therapeutic targets like EGFR kinase and for conferring broad-spectrum antimicrobial activity. The chloroacetyl group in this compound serves as a reactive electrophile, a feature often exploited in the design of covalent inhibitors, adding another dimension to its potential biological mechanism that is distinct from the hydrazones typically studied in SAR.
Research Applications and Future Perspectives of 4 Chloro N 2 Chloroacetyl Benzohydrazide in Chemical Biology
Role as a Precursor in the Synthesis of Complex Organic Molecules for Research
4-chloro-N'-(2-chloroacetyl)benzohydrazide serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic systems. researchgate.net The benzohydrazide (B10538) structure is a well-established precursor for creating various bioactive compounds. researchgate.net The presence of the reactive chloroacetyl group provides a key site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of larger molecular scaffolds.
For instance, the chloroacetamide moiety can react with various sulfur-containing nucleophiles to form new sulfide (B99878) compounds, a strategy employed in the synthesis of novel biologically active agents. scielo.org.za This reactivity allows chemists to use this compound as a foundational element to build libraries of derivatives for screening purposes. Research has demonstrated that benzohydrazide precursors can be used to synthesize heterocyclic systems like 1,3,4-oxadiazoles and dihydropyrazoles, which are known to possess significant biological activities, including potential as epidermal growth factor receptor (EGFR) kinase inhibitors. researchgate.netnih.gov
Potential as a Lead Compound for Further Chemical Modifications and Optimization
In drug discovery and development, a lead compound is a chemical starting point that can be modified to improve potency, selectivity, and pharmacokinetic properties. The benzohydrazide scaffold is frequently regarded as a potential pharmacophore or lead structure in the synthesis of new bioactive agents. biointerfaceresearch.comthepharmajournal.com this compound, with its demonstrated antimicrobial and potential anticancer properties, is a candidate for such a role.
The specific structural features of this compound—namely the two chlorine atoms and the reactive acyl group—position it as a valuable scaffold for medicinal chemistry applications. Chemical modifications can be systematically introduced to different parts of the molecule to conduct structure-activity relationship (SAR) studies. The goal of this process is to synthesize derivatives with optimized biological activity and reduced potential side effects. ontosight.ai For example, derivatives of benzohydrazides are explored as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, demonstrating how the core structure can be tuned to target specific biological pathways. mdpi.com
Table 1: Comparative Analysis of Related Benzohydrazide Derivatives
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
| This compound | C₉H₈Cl₂N₂O₂ | Dual chlorination, acyl substitution | Antimicrobial, synthetic intermediate |
| 4-chlorobenzohydrazide | C₇H₇ClN₂O | Single aromatic chlorine, unsubstituted hydrazide | Pharmaceutical synthesis |
| 2,4-dichlorobenzohydrazide | C₇H₆Cl₂N₂O | Dual aromatic chlorination | Agrochemical applications |
| Benzohydrazide | C₇H₈N₂O | Unsubstituted parent compound | General synthetic applications |
This table is based on data presented in research literature.
Exploration in Agrochemical Research for Herbicidal or Fungicidal Properties
The benzohydrazide class of compounds has been investigated for applications in agriculture, with some derivatives showing promise as herbicides, insecticides, nematicides, and plant growth regulators. biointerfaceresearch.com Specifically, this compound is being explored for its potential herbicidal or fungicidal properties.
Research into related benzohydrazide derivatives has yielded compounds with significant agrochemical activity. Studies have documented the fungicidal activity of certain N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides against common phytopathogens such as Penicillium cyclopium, Venturia inaequalis (which causes apple scab), and Aspergillus niger. biointerfaceresearch.com Furthermore, specific derivatives have demonstrated notable insecticidal effects against pests like the house fly and rice weevil, as well as anti-nematode activity. biointerfaceresearch.com This body of research supports the continued investigation of this compound and its analogs as potential agrochemical agents.
Table 2: Agrochemical Activity of Selected Benzohydrazide Derivatives
| Compound ID | Target Pest/Pathogen | Activity Type | Observed Effect |
| 3d | Rice Weevil | Insecticidal | 53% death rate of test objects. |
| 3c | Plant-parasitic nematodes | Nematicidal | 93% decrease in gall formation on cucumber roots. |
| 3d | Plant-parasitic nematodes | Nematicidal | 89% decrease in gall formation on cucumber roots. |
| 5c | Plant-parasitic nematodes | Nematicidal | 91% decrease in gall formation on cucumber roots. |
This table presents selected findings from a study on the biological activities of synthesized benzohydrazide derivatives. biointerfaceresearch.com
Development of Novel Chemical Tools and Probes Based on Benzohydrazide Scaffolds
Chemical tools and probes are essential for studying biological processes within cells. The structure of this compound contains a key feature for such applications: the chloroacetyl group. This group is a reactive electrophile that can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine) on proteins. This type of reactive moiety is often referred to as a "warhead" in the design of activity-based protein profiling (ABPP) probes.
While this specific compound has not been fully developed into a probe, its scaffold is highly suitable for such an application. By attaching a reporter tag—such as a fluorophore for imaging or a "clickable" alkyne group for subsequent functionalization—to the benzohydrazide structure, researchers could create a powerful chemical probe. Such a tool would enable the identification of the specific cellular proteins that interact with this class of compounds, helping to elucidate their mechanism of action. This approach has been successfully used with other scaffolds to develop probes that covalently label specific enzyme families, such as protein arginine deiminases. nih.gov
Unaddressed Research Questions and Future Directions in Mechanistic Elucidation of Benzohydrazide Bioactivity
Despite the promising biological activities of this compound and related compounds, several research questions remain unanswered. A primary challenge is the precise elucidation of their mechanism of action. While studies have shown that these compounds can inhibit microbial growth or induce cell death in cancer cells, the specific molecular targets and biochemical pathways involved are often not fully understood.
Future research should focus on several key areas:
Target Identification and Validation: A critical next step is to identify the specific cellular proteins that this compound binds to. The use of the chemical probes proposed in the previous section, coupled with chemoproteomic techniques, would be a powerful strategy to achieve this.
Mechanistic Studies: Once targets are identified, detailed biochemical and cellular assays are needed to understand how the compound modulates their function and affects downstream signaling pathways.
Pharmacokinetic Profiling: For any potential therapeutic application, a thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. ontosight.ai Understanding its stability, bioavailability, and metabolic fate is crucial for further development.
Systematic SAR Studies: Comprehensive structure-activity relationship studies are needed to map how modifications to the benzohydrazide scaffold affect its potency and selectivity. This will guide the rational design of next-generation derivatives with improved therapeutic or agrochemical profiles.
Addressing these research questions will be vital for translating the potential of this compound from a promising chemical entity into a validated tool for chemical biology or a lead compound for future applications.
Q & A
Basic Research Questions
Q. How can synthesis conditions for 4-chloro-N'-(2-chloroacetyl)benzohydrazide be optimized for yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., methanol or ethanol under reflux), stoichiometric ratios of reactants (e.g., hydrazide and carbonyl compounds), and reaction duration (e.g., 18–24 hours). Solvent polarity significantly impacts reaction efficiency; for example, methanol is commonly used for Schiff base condensations due to its moderate polarity and ability to stabilize intermediates . Post-synthesis purification via recrystallization (e.g., from ethanol or methanol) or trituration with diethyl ether enhances purity .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks such as C=O stretching (~1650–1680 cm⁻¹) and N–H vibrations (~3170–3440 cm⁻¹) .
- NMR : Use ¹H NMR to resolve hydrazide NH protons (δ 9.0–12.4 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl carbons (~160–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight via molecular ion peaks (e.g., m/z 344 for derivatives) and isotopic patterns consistent with chlorine substituents .
Q. Which in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Use agar diffusion or microdilution assays to evaluate antibacterial activity against strains like Escherichia coli (e.g., measuring minimum inhibitory concentrations, MICs). For enzyme inhibition (e.g., acetylcholinesterase), employ Ellman’s method with spectrophotometric detection of thiocholine formation .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELX be applied to resolve the crystal structure of derivatives?
- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray diffraction data. Key steps include:
- Data collection at low temperatures (e.g., 160 K) to minimize thermal motion.
- Hydrogen bonding analysis (e.g., O–H⋯O/N interactions) to stabilize lattice structures.
- Validation via CCDC deposition (e.g., referencing CCDC 908607–908609 for analogous compounds) .
Q. What computational methods are used to predict solvent effects on molecular properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model solvation effects. Analyze solvent polarity using the polarizable continuum model (PCM) and correlate with experimental UV-Vis spectral shifts in solvents like DMSO or chloroform .
Q. How can derivatives be designed to enhance biological activity while maintaining selectivity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the benzohydrazide core to modulate electronic properties.
- Schiff Base Formation : Condense with aldehydes (e.g., 4-diethylaminosalicylaldehyde) to generate hydrazones with improved antibacterial activity .
- Topological Analysis : Use Hirshfeld surfaces to evaluate non-covalent interactions influencing binding affinities .
Q. What advanced techniques characterize biomolecular interactions (e.g., protein binding)?
- Methodological Answer :
- Fluorescence Quenching : Measure binding constants (Kₐ ~10⁴–10⁵ L/mol) via Stern-Volmer plots using human serum albumin (HSA) as a model protein.
- Molecular Docking : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using AutoDock Vina to predict binding modes .
Q. How are reaction mechanisms elucidated for hydrazide derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
